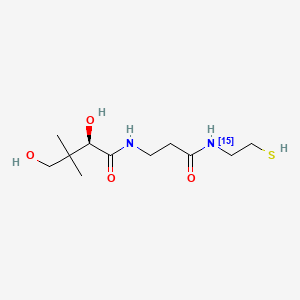
(R)-Pantetheine-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Pantetheine-15N is a nitrogen-15 labeled derivative of pantetheine, a key intermediate in the biosynthesis of coenzyme A (CoA). Coenzyme A is essential for various biochemical reactions, including the synthesis and oxidation of fatty acids and the metabolism of carbohydrates and amino acids. The nitrogen-15 isotope is often used in research to trace and study metabolic pathways due to its stable and non-radioactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pantetheine-15N typically involves the incorporation of the nitrogen-15 isotope into the pantetheine molecule. One common method is the chemical synthesis starting from nitrogen-15 labeled precursors. The process involves multiple steps, including the protection and deprotection of functional groups, and the use of specific reagents to introduce the nitrogen-15 isotope at the desired position.
Industrial Production Methods
Industrial production of ®-Pantetheine-15N may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that can incorporate nitrogen-15 into their metabolic products. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Pantetheine-15N can undergo various chemical reactions, including:
Oxidation: Conversion to pantothenic acid or other oxidized derivatives.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Pantetheine-15N can yield pantothenic acid, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
®-Pantetheine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme mechanisms.
Biology: Helps in understanding the role of coenzyme A in cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of ®-Pantetheine-15N involves its role as a precursor in the biosynthesis of coenzyme A. Coenzyme A is a critical cofactor in various enzymatic reactions, including the transfer of acyl groups. The nitrogen-15 label allows researchers to trace the metabolic fate of the compound and study its interactions with specific enzymes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pantetheine: The non-labeled version of ®-Pantetheine-15N.
Pantothenic Acid: A vitamin B5 derivative and a precursor to pantetheine.
Coenzyme A: The final product of pantetheine metabolism, essential for various biochemical reactions.
Uniqueness
The uniqueness of ®-Pantetheine-15N lies in its nitrogen-15 label, which allows for detailed metabolic studies and tracing experiments. This makes it a valuable tool in research settings where understanding the precise metabolic pathways and enzyme interactions is crucial.
Properties
Molecular Formula |
C11H22N2O4S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethyl(15N)amino)propyl]butanamide |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)/t9-/m0/s1/i12+1 |
InChI Key |
ZNXZGRMVNNHPCA-ZNXOOWLZSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[15NH]CCS)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


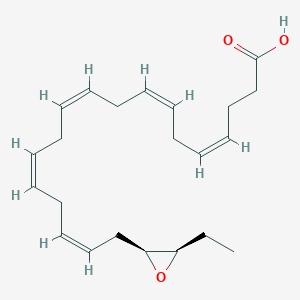
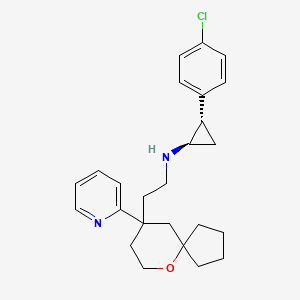
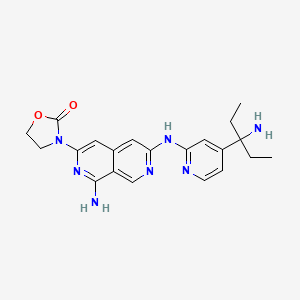
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)

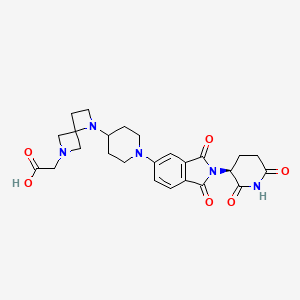
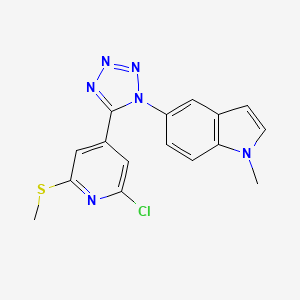
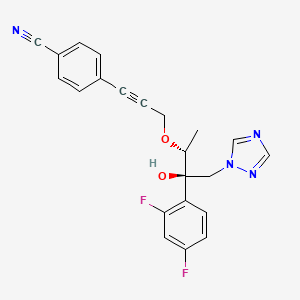

![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)

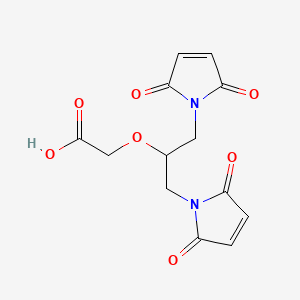
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
